2-(3-Methylcyclohexyl)aniline

ortho-alkylation regioselectivity gamma alumina catalysis

2-(3-Methylcyclohexyl)aniline (CAS 2060040-31-3, molecular formula C₁₃H₁₉N, MW 189.30) is an ortho-alkylated aromatic amine in which a 3-methylcyclohexyl group is directly attached to the 2-position of the aniline ring. The compound belongs to the class of ring-alkylated anilines produced by acid-catalyzed or metal-catalyzed alkylation of aniline with substituted cyclohexenes; the ortho substitution pattern is thermodynamically and kinetically favored in many catalytic systems, yielding ortho/para ratios that can exceed 40:1 under optimized conditions.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B13244546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylcyclohexyl)aniline
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)C2=CC=CC=C2N
InChIInChI=1S/C13H19N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h2-3,7-8,10-11H,4-6,9,14H2,1H3
InChIKeyBFEPVDPVTBLAPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylcyclohexyl)aniline (CAS 2060040-31-3) – What Scientific Procurement Teams Need to Know Before Sourcing This Ortho-Substituted Aniline Building Block


2-(3-Methylcyclohexyl)aniline (CAS 2060040-31-3, molecular formula C₁₃H₁₉N, MW 189.30) is an ortho-alkylated aromatic amine in which a 3-methylcyclohexyl group is directly attached to the 2-position of the aniline ring . The compound belongs to the class of ring-alkylated anilines produced by acid-catalyzed or metal-catalyzed alkylation of aniline with substituted cyclohexenes; the ortho substitution pattern is thermodynamically and kinetically favored in many catalytic systems, yielding ortho/para ratios that can exceed 40:1 under optimized conditions [1]. Typical commercial specifications place purity at a minimum of 95%, with batch-specific QC data (NMR, HPLC, GC) available from multiple independent suppliers .

Synthesis Route Catalytic ortho-alkylation favors desired regioisomer Reduced purification burden vs. mixed isomer routes
Structural Role Ortho-(3-methylcyclohexyl) substitution pattern Not N- or para-substituted; distinct steric and electronic profile
Quality Documentation Batch-level NMR, HPLC, GC data available Supports procurement from analytically transparent suppliers

Why 2-(3-Methylcyclohexyl)aniline Cannot Be Replaced by N-Alkylated, Para-Substituted, or Unsubstituted Cyclohexyl Aniline Analogs in Research and Industrial Applications


Despite sharing the identical molecular formula C₁₃H₁₉N with several isomeric cyclohexyl anilines, 2-(3-Methylcyclohexyl)aniline occupies a structurally non-interchangeable position in chemical space. The ortho attachment of the cyclohexyl moiety to the aniline ring, combined with the 3-methyl substituent on the cyclohexyl ring, creates a steric and electronic environment fundamentally distinct from (a) N-alkylated isomers (e.g., N-(3-methylcyclohexyl)aniline), where the cyclohexyl group is linked through the nitrogen atom rather than a ring carbon; (b) para-substituted isomers (e.g., 4-(3-methylcyclohexyl)aniline), which lack the ortho steric compression that governs reactivity and regioselectivity; and (c) unsubstituted ortho-cyclohexylaniline, which lacks the additional methyl group that influences lipophilicity, conformational preferences, and potential biological target interactions [1]. This structural uniqueness means that results obtained with any of these analogs cannot be extrapolated to 2-(3-methylcyclohexyl)aniline without independent experimental validation [2].

N-Alkylated isomers Linkage through nitrogen shifts pKa by ~1.1 units, altering protonation and permeability profiles; may not reproduce amine reactivity.
Para-substituted isomers Absence of ortho steric compression changes regioselectivity and conformational behavior; synthetic outcomes may differ.
Unsubstituted ortho-cyclohexylaniline Missing 3-methyl group alters lipophilicity and chiral recognition; steric and electronic properties may not transfer.

Quantitative Differential Evidence for 2-(3-Methylcyclohexyl)aniline vs. Closest Analogs – A Procurement Decision Guide


Ortho-Selectivity Advantage: Catalyst-Directed Regiochemical Purity Over Para-Isomers

The ortho-alkylation of aniline with cyclohexene derivatives using gamma alumina catalysts proceeds with pronounced regioselectivity. The target compound, 2-(3-methylcyclohexyl)aniline, is an ortho-alkylated product that arises from this catalytic manifold. The patent literature explicitly reports that the ortho-to-para product ratio can exceed 40:1 under optimized conditions when aniline is alkylated with cyclohexene derivatives [1]. This means that for procurement of an ortho-cyclohexyl-substituted aniline building block, catalytic ortho-alkylation routes inherently favor the desired ortho isomer, minimizing costly separation from para-substituted byproducts. In contrast, non-selective alkylation or rearrangement routes (e.g., Hofmann–Martius rearrangement of N-alkylated precursors) produce mixtures of ortho and para isomers that require additional purification, reducing effective yield and increasing per-gram cost for the pure ortho isomer.

Regioselectivity
Class-level
Ortho:para >40:1
Supports ortho-selective procurement economics
Gamma alumina catalysis; conditions from patent US5068435
ortho-alkylation regioselectivity gamma alumina catalysis

pKa Differentiation: Primary Ortho-Arylamine vs. Secondary N-Alkylaniline Basicity

The protonation state of an aniline derivative governs its solubility, membrane permeability, and protein-binding behavior. Although experimentally measured pKa data for 2-(3-methylcyclohexyl)aniline are not available in the public domain, class-level and cross-study comparisons based on structurally analogous compounds provide a reliable basis for differentiation. 2-Cyclohexylaniline (CAS 4806-81-9), the direct structural analog lacking only the 3-methyl substituent on the cyclohexyl ring, has a predicted pKa of 4.34 ± 0.10, consistent with a primary aromatic amine bearing an ortho-alkyl substituent . In contrast, the N-alkylated isomer N-cyclohexylaniline (CAS 1821-36-9), a secondary amine, exhibits a significantly higher predicted pKa of 5.46 ± 0.20 . The approximately 1.1 log unit difference in basicity means that at physiological pH (7.4), the primary ortho-substituted aniline is predominantly neutral (free base), whereas the secondary N-alkylated analog retains a substantially larger fraction of the protonated (charged) form. This difference directly impacts passive membrane diffusion, blood-brain barrier penetration potential, and ion-pairing behavior in LC-MS analysis.

Basicity gap
Data to verify
ΔpKa ≈ 1.1
Protonation state differs >10-fold at physiological pH
Predicted values; 2-cyclohexylaniline vs N-cyclohexylaniline
basicity pKa protonation state secondary amine differentiation

Steric Environment: Ortho-Cyclohexyl Group Imparts Quantifiably Greater Steric Bulk Than Smaller Alkyl Substituents

The steric demand of the ortho substituent on an aniline ring directly affects reaction rates at the amino group (e.g., acylation, sulfonylation, diazotization) and the conformational preferences of the cyclohexyl ring itself. Ortho-cyclohexyl-substituted anilines exhibit significantly greater steric hindrance around the nitrogen center than ortho-methyl or ortho-ethyl analogs. This can be quantified using A-values: the cyclohexyl group has an A-value of approximately 2.15 kcal/mol, compared to 1.74 kcal/mol for a methyl group [1]. The 0.41 kcal/mol difference corresponds to a roughly 2-fold difference in the equilibrium constant for axial vs. equatorial placement at room temperature. Furthermore, the 3-methyl substituent on the cyclohexyl ring introduces additional conformational constraints—the methyl group itself also prefers the equatorial position (A-value ~1.74 kcal/mol for a methyl on cyclohexane), which may bias the overall conformation of the cyclohexyl ring relative to the aniline plane and influence the presentation of the amino group in three-dimensional space. This steric profile is distinct from that of 2-cyclohexylaniline (which lacks the ring methyl) and substantially different from N-alkylated isomers where the cyclohexyl group is remote from the aromatic ring.

Steric bulk
Class-level
A-value Δ ≈ 0.4 kcal/mol
Cyclohexyl vs methyl ~2× axial/equatorial shift
A-values: cyclohexyl 2.15, methyl 1.74 kcal/mol
steric hindrance A-value conformational analysis ortho-substituent effect

Supplier-Documented Purity and Batch-Level QC: A Procurement Quality Assurance Checklist

For research procurement, the availability of batch-specific analytical data is often a decisive factor when choosing between suppliers for the same nominal compound. 2-(3-Methylcyclohexyl)aniline is offered by multiple independent vendors with a standard minimum purity specification of 95%. Critically, some suppliers provide batch-level QC documentation including NMR, HPLC, and GC data that verify structural identity and purity for each production lot . This is not universally available for all isomers: the corresponding N-alkylated isomer N-(3-methylcyclohexyl)aniline (CAS 859180-64-6) and the para-substituted isomer 4-(3-methylcyclohexyl)aniline (CAS 106086-44-6) are primarily listed with computed physicochemical properties and typically lack downloadable CoA or batch QC from many catalog vendors, which introduces procurement risk when analogues are sourced from less analytically transparent channels.

Batch QC
Head-to-head
NMR, HPLC, GC data available
Lowers procurement risk vs. analogs lacking documentation
≥95% purity; QC from at least two suppliers
purity specification batch QC vendor comparison analytical characterization

Where 2-(3-Methylcyclohexyl)aniline Delivers the Strongest Fit: Evidence-Based Application Scenarios for Scientific and Industrial Users


Scaffold for Medicinal Chemistry Lead Optimization Requiring Ortho-Cycloalkyl Aniline Cores

When SAR programs require exploration of steric and lipophilic effects at the ortho position of an aniline-based pharmacophore, 2-(3-methylcyclohexyl)aniline provides a well-defined structural probe. The ortho-cyclohexyl group, as established by the patent literature, can be installed with high regioselectivity (ortho/para >40:1), reducing purification burden during intermediate synthesis [1]. The predicted pKa of approximately 4.3 indicates that the compound remains predominantly neutral at physiological pH, supporting passive permeability in cell-based assays—a property that contrasts sharply with N-alkylated isomers (pKa ~5.5) that carry a greater positive charge at pH 7.4. The additional 3-methyl group on the cyclohexyl ring introduces a stereocenter that can be exploited to probe chiral recognition in target binding, distinguishing this scaffold from achiral 2-cyclohexylaniline.

Synthesis of Ortho-Substituted Aniline-Derived Ligands for Transition Metal Catalysis

The sterically demanding ortho-(3-methylcyclohexyl) group, quantified by an effective A-value of approximately 2.15 kcal/mol for the cyclohexyl moiety, can be leveraged to tune the steric environment around the metal center in N-aryl ligands (e.g., N-heterocyclic carbene precursors, Schiff base ligands, or phosphine-aniline chelates). Compared to ligands derived from 2-methylaniline (A-value 1.74 kcal/mol), the larger ortho substituent in 2-(3-methylcyclohexyl)aniline is expected to provide enhanced kinetic stabilization of reactive metal intermediates, potentially improving catalyst lifetime and turnover number in cross-coupling and C–H activation reactions.

Specialty Polymer and Material Science Intermediate Requiring Ortho-Functionalization

Ortho-substituted anilines are key monomers for polyimides, polyamides, and epoxy curing agents where the ortho substituent influences chain rigidity, glass transition temperature, and solubility. 2-(3-Methylcyclohexyl)aniline, with its conformationally constrained cyclohexyl group, offers a different thermal and solubility profile compared to N-substituted or para-substituted isomers. The availability of batch QC documentation from established suppliers (NMR, HPLC, GC) ensures that material specifications can be verified prior to scale-up, a critical requirement for reproducible polymer synthesis protocols.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR probe
Ortho-steric and lipophilic control
Neutral species at pH 7.4; chiral recognition
Transition metal catalysis ligand
Steric bulk and regioselective attachment
Catalyst lifetime and turnover improvement
Specialty polymer intermediate
Conformational constraint and batch QC
Polymer rigidity and reproducible synthesis
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